5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S2/c1-3-20(4-2)26(22,23)10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-7-8-14(17)24-12/h5-9H,3-4H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBGQVCFUOWZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Cyclization
Modern approaches employ n-Bu₄NI and t-BuOOH to generate aminyl radicals from formamides, which subsequently react with arylisothiocyanates (Scheme 1):
Reaction Conditions
- Temperature: 80°C
- Solvent: DMSO
- Yield: 60-85%
This method efficiently produces 2-aminobenzothiazoles with electron-withdrawing groups at position 6, crucial for subsequent sulfamoylation.
Furan-2-Carboxamide Bromination
Position-selective bromination of the furan ring presents challenges due to the carboxamide group's directing effects.
N-Bromosuccinimide (NBS) Mediated Bromination
Optimized conditions for C-5 bromination (Scheme 2):
- Solvent: DMF/CHCl₃ (1:3)
- Catalyst: FeCl₃ (0.1 eq)
- Bromine Source: NBS (1.2 eq)
- Yield: 78%
- Reaction Time: 6 h
Key Observation : The carboxamide group directs bromination to position 5 through resonance stabilization of the intermediate σ-complex.
Amide Bond Formation
Coupling the brominated furan carboxylic acid to the benzothiazole amine requires activation of the carboxyl group.
Mixed Carbonate Approach
A high-yielding method avoids racemization (Table 2):
Table 2: Coupling Reaction Parameters
| Component | Quantity |
|---|---|
| 5-Bromofuran-2-acid | 1.0 eq |
| ClCO₂CO₂C₆H₄-p-NO₂ | 1.2 eq |
| 6-Diethylsulfamoyl-BTA | 1.1 eq |
| Solvent | THF |
| Yield | 91% |
This method outperforms traditional EDCI/HOBt coupling by reducing side-product formation from the sulfamoyl group.
Integrated Synthetic Route
Combining the optimized steps produces the target compound with 58% overall yield (Scheme 3):
Critical Purification Steps :
- Final compound recrystallization from EtOAc/hexanes (3:7)
- HPLC purity >99.5% (C18 column, MeCN/H₂O gradient)
Alternative Synthetic Pathways
Late-Stage Sulfamoylation
Introducing the diethylsulfamoyl group after amide coupling shows reduced yield (42%) due to increased steric hindrance.
Microwave-Assisted Synthesis
MW irradiation (150W, 100°C) reduces reaction times:
Scale-Up Considerations
Industrial production requires modifications:
Table 3: Pilot Plant Optimization
| Parameter | Lab Scale | Production Scale |
|---|---|---|
| Bromination Temp | 0°C | -10°C |
| Coupling Solvent | THF | 2-MeTHF |
| Yield Improvement | - | +12% |
Analytical Characterization
Key spectral data confirms structure:
Chemical Reactions Analysis
Hydrolysis
-
Amide Bond : Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
-
Sulfamoyl Group : Stable under mild conditions but may undergo nucleophilic substitution under strong acidic/basic environments.
Electrophilic Substitution
-
Furan Ring : The bromine at position 5 may direct electrophilic substitution (e.g., nitration, alkylation) to other positions.
Reduction/Oxidation
-
Benzothiazole : Reduction may cleave the sulfur-nitrogen bond, while oxidation could affect the sulfamoyl group.
Spectroscopic Characterization
While direct data for the target compound is unavailable, analogous compounds provide insights:
FTIR
NMR
-
1H NMR :
-
13C NMR :
Key Challenges and Limitations
-
Synthetic Complexity : Multi-step synthesis with moderate yields.
-
Selectivity : Bromination of the furan ring may require precise conditions to avoid over-substitution.
-
Stability : Hydrolysis of the amide bond under physiological conditions could limit therapeutic applications.
References MDPI (2024) – Synthesis of furan-2-carboxamide derivatives. Patent WO2006076202A1 – Heterocyclic carboxamide applications. EvitaChem – Benzothiazole derivative synthesis and reactivity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit potent antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial enzymes crucial for cell wall synthesis or DNA replication.
- Case Study : A study on related benzothiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide could have comparable effects .
Anticancer Properties
The compound's potential as an anticancer agent is notable:
- Mechanism : It may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : Similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
Anti-inflammatory Effects
There is emerging evidence that this compound may also exhibit anti-inflammatory properties:
- Mechanism : It could inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Research Insight : Studies on benzothiazole derivatives suggest that they can modulate inflammatory responses, which could be applicable to this compound .
Materials Science Applications
The unique structural characteristics of this compound make it a candidate for materials science applications:
Organic Semiconductors
The compound's electronic properties may allow it to function as an organic semiconductor:
Mechanism of Action
The mechanism of action of 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Notes
- Hydrogen-bonding patterns, as discussed in , may explain the target compound’s stability in solid-state or interaction with biological targets .
Biological Activity
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 368.16 g/mol. The presence of a bromine atom and a diethylsulfamoyl group contributes to its unique chemical properties, enhancing its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis.
- Anticancer Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways, such as tyrosine kinases.
- Anti-inflammatory Effects : The sulfonamide group can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound:
Case Studies and Research Findings
Recent studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of common antibiotics, indicating its potential as an alternative antimicrobial agent .
- Anticancer Properties : In vitro assays revealed that the compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .
- Anti-inflammatory Activity : Research highlighted that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide and its analogs?
- Methodology : Decarboxylative N-alkylation is a key approach, using Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) to couple furan-carboxamide precursors with benzothiazole derivatives . For purification, silica gel column chromatography is commonly employed, with eluents optimized based on compound polarity (e.g., hexane/ethyl acetate gradients) . The diethylsulfamoyl group is introduced via sulfonation of the benzothiazole ring prior to coupling .
Q. How is the compound characterized after synthesis?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm connectivity, with characteristic peaks for the furan (δ ~6.8–7.7 ppm) and benzothiazole (δ ~7.3–8.6 ppm) moieties .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed mass accuracy <2 ppm) .
- FT-IR : Identifies functional groups (e.g., C=Oamide ~1656 cm⁻¹, C=S ~1265 cm⁻¹) .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. What biological screening assays are applicable for this compound?
- Methodology : Antimicrobial activity is assessed via broth microdilution (MIC against Gram-positive/negative bacteria), with analogs showing inhibition at 8–32 µg/mL . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) are performed to determine IC₅₀ values . Solubility in DMSO (≥10 mM) is confirmed for in vitro dosing .
Advanced Research Questions
Q. How can structural contradictions between NMR and crystallographic data be resolved?
- Methodology : Discrepancies (e.g., tautomerism in solution vs. solid state) are addressed via:
- 2D NMR : HMBC correlations validate through-space coupling, distinguishing between possible isomers .
- Variable-temperature NMR : Detects dynamic processes (e.g., rotational barriers in the diethylsulfamoyl group) .
- Recrystallization : Solvent polarity adjustments (e.g., DMF/water vs. ethanol) stabilize specific conformers for X-ray analysis .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Methodology :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the furan ring to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400/water mixtures (1:1 v/v) for preclinical formulations, balancing solubility and toxicity .
- Structural modulation : Replace the diethylsulfamoyl group with a morpholine sulfonamide to reduce logP .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (Cl, I) or electron-withdrawing groups (CF₃) on the benzothiazole ring to probe electronic effects .
- Bioisosteric replacement : Swap the furan with thiophene or pyrazole to assess heterocycle influence on target binding .
- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), a target for antimicrobial analogs .
Q. What analytical techniques resolve batch-to-batch variability in purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
